Fmoc-D-Ser(BSi)-OH
CAS No.: 201210-25-5
Cat. No.: VC0557620
Molecular Formula: C24H31NO5Si
Molecular Weight: 441.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 201210-25-5 |
---|---|
Molecular Formula | C24H31NO5Si |
Molecular Weight | 441.6 |
IUPAC Name | (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
Standard InChI Key | IONOZYFSQPGBAT-OAQYLSRUSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Nomenclature
Fmoc-D-Ser(BSi)-OH is a protected amino acid derivative with significant importance in peptide chemistry. The complete chemical name of this compound is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid . This nomenclature reveals its molecular structure: a D-serine (R-configuration) with an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the alpha-amino function and a tert-butyldimethylsilyl (TBDMS or BSi) group protecting the serine side chain hydroxyl.
Several synonyms are used in scientific literature and commercial catalogs to refer to this compound:
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Fmoc-D-Ser(TBDMS)-OH
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Fmoc-D-Serine(BSi)-OH
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Fmoc-D-Ser(TBuMe₂Si)-OH
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Fmoc-D-Ser-OH, t-butyldimethylsilyl
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Fmoc-O-t-butyldimethylsilyl-D-serine
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N-α-(9-Fluorenylmethoxycarbonyl)-O-(t-butyldimethylsilyl)-D-serine
The compound is registered with CAS number 201210-25-5 and MDL number MFCD08276730, which serve as unique identifiers in chemical databases and repositories .
Physical and Chemical Properties
Structural Characteristics
Fmoc-D-Ser(BSi)-OH possesses a complex molecular structure that combines several functional groups designed for specific roles in peptide synthesis. The compound has a molecular formula of C₂₄H₃₁NO₅Si with a precise molecular weight of 441.60 g/mol . Its structure features:
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A D-serine core (R-configuration) with carboxylic acid functionality
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An Fmoc protecting group on the alpha-amino position
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A tert-butyldimethylsilyl (TBDMS) group protecting the serine hydroxyl side chain
The Fmoc group contains a fluorenyl ring system connected via a methoxycarbonyl linkage to the amino group, providing both UV detectability and base-labile protection. The TBDMS group creates a silyl ether with the hydroxyl side chain, offering protection against various reaction conditions while remaining selective for deprotection with fluoride ions.
Property | Value | Reference |
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Molecular Formula | C₂₄H₃₁NO₅Si | |
Molecular Weight | 441.60 g/mol | |
Physical State | Solid | |
Solubility | Soluble in DMSO | |
CAS Number | 201210-25-5 | |
MDL Number | MFCD08276730 |
The compound's solubility characteristics are important for laboratory applications. According to the available data, Fmoc-D-Ser(BSi)-OH is readily soluble in dimethyl sulfoxide (DMSO) , which is a common solvent used for preparing stock solutions in biochemical and pharmaceutical research.
Preparation of Stock Solutions
The preparation of accurate stock solutions is essential for experimental applications involving Fmoc-D-Ser(BSi)-OH. Based on the product information, detailed guidance for solution preparation is available:
Desired Concentration | Amount of Compound | ||
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1 mg | 5 mg | 10 mg | |
1 mM | 2.2645 mL | 11.3225 mL | 22.6449 mL |
5 mM | 0.4529 mL | 2.2645 mL | 4.529 mL |
10 mM | 0.2264 mL | 1.1322 mL | 2.2645 mL |
Table: Volume of solvent (DMSO) required to prepare solutions of different concentrations
This table provides researchers with ready-to-use calculations for preparing stock solutions at commonly used concentrations. The volumes indicated represent the amount of DMSO needed to dissolve the specified mass of Fmoc-D-Ser(BSi)-OH to achieve the desired molar concentration.
For optimal handling, the following recommendations apply:
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Select appropriate solvent based on solubility characteristics
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Prepare solutions fresh when possible
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Aliquot solutions to avoid repeated freeze-thaw cycles
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Use within the recommended storage timeframe
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If solubility issues arise, heat to 37°C and use sonication to aid dissolution
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Ser(BSi)-OH plays a specialized role in solid-phase peptide synthesis, particularly in the Fmoc strategy, which has gained prominence due to its milder reaction conditions compared to older methods like Boc chemistry . The Fmoc protection strategy allows for selective deprotection under basic conditions (typically using piperidine), while the final peptide cleavage from the resin occurs under acidic conditions using trifluoroacetic acid (TFA) .
The D-configuration of the serine in this compound is particularly valuable for creating peptides with specific structural characteristics. D-amino acids are often incorporated into peptides to:
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Increase resistance to enzymatic degradation
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Induce specific conformational constraints
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Create peptides with novel biological activities
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Synthesize peptidomimetics and unnatural peptide structures
The tert-butyldimethylsilyl (TBDMS/BSi) protection of the serine hydroxyl group provides several advantages:
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Protection during peptide elongation, preventing unwanted side reactions
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Stability under basic conditions used for Fmoc deprotection
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Selective removal using fluoride sources like tetrabutylammonium fluoride (TBAF)
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Compatibility with standard peptide synthesis protocols
Compatibility with Modified Peptides
The use of Fmoc-D-Ser(BSi)-OH aligns with contemporary peptide synthesis approaches that aim to create increasingly complex and modified peptides. Fmoc chemistry is particularly advantageous for synthesizing peptides with post-translational modifications, such as phosphorylated and glycosylated peptides, which were previously difficult to access under harsher reaction conditions .
Bachem, a major supplier of this compound, also offers related derivatives of phosphoserine and sulfoserine , highlighting the broader context of modified serine residues in peptide synthesis applications.
This pricing information, though potentially subject to change over time, provides researchers with a general understanding of the cost considerations associated with using this compound in their research. The relatively high cost per gram reflects the specialized nature of this protected amino acid and the complexity of its synthesis.
Related Compounds and Derivatives
Understanding the context of Fmoc-D-Ser(BSi)-OH within the broader landscape of protected amino acids helps researchers make informed decisions about selecting appropriate building blocks for their specific applications.
Several related compounds are worth noting:
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Fmoc-L-Ser(BSi)-OH - The L-isomer of the compound, having the opposite stereochemistry
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Fmoc-D-Ser(tBu)-OH - An alternative protection strategy using tert-butyl group instead of TBDMS
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Derivatives of phosphoserine and sulfoserine - As mentioned by Bachem
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Fmoc-Ser(tBu)-Cys-OH - A dipeptide containing protected serine, mentioned in patent literature
These related compounds illustrate the diversity of protection strategies available for serine residues in peptide synthesis, each offering particular advantages depending on the specific requirements of the peptide being synthesized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume